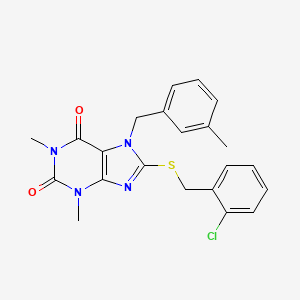

8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-based purine derivative with substitutions at the 1, 3, 7, and 8 positions. Key structural features include:

- 1- and 3-methyl groups: These substituents enhance metabolic stability by blocking oxidation at these positions.

- 7-(3-methylbenzyl): A hydrophobic aromatic group that may influence binding to enzymes or receptors through π-π interactions.

- 8-((2-chlorobenzyl)thio): A sulfur-containing substituent with a chlorine atom, contributing to electronic and steric effects.

The compound’s synthesis likely involves nucleophilic substitution at the 8-chloro position of a purine precursor, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-14-7-6-8-15(11-14)12-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-13-16-9-4-5-10-17(16)23/h4-11H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCBXOVXKPYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the purine core, followed by the attachment of the 2-chlorobenzyl group.

Introduction of the 3-methylbenzyl Group: The final step involves the alkylation of the purine core with the 3-methylbenzyl group under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chlorobenzyl group, potentially leading to the removal of the chlorine atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. It has been shown to inhibit specific cancer cell lines through mechanisms such as:

- Induction of apoptosis in malignant cells.

- Inhibition of tumor growth by interfering with cellular signaling pathways.

One notable study demonstrated that this compound effectively reduced the proliferation of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Antiviral Activity

In addition to its anticancer properties, this compound exhibits antiviral activity against certain viruses. Research indicates that it may inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle. This dual functionality makes it a candidate for further investigation in antiviral drug development .

Therapeutic Applications

Given its biological activities, this compound has several potential therapeutic applications:

- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics.

- Antiviral Therapy : Development of new antiviral agents targeting specific viral infections.

Case Study 1: Breast Cancer Cell Line Study

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound could potentially serve as a lead for developing new breast cancer therapies .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of the compound against influenza virus strains. The compound was found to significantly reduce viral titers in infected cell cultures compared to untreated controls. This suggests its potential use in developing antiviral medications .

Mechanism of Action

The mechanism of action of 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects at the 7-Position

- 3-Methylbenzyl (Target Compound) : Balances hydrophobicity and steric bulk for enzyme binding .

- 2-Methoxyethyl (): Introduces polarity, improving aqueous solubility for intravenous applications .

Substituent Effects at the 8-Position

- (2-Chlorobenzyl)thio (Target Compound) : The chlorine atom provides electron-withdrawing effects, while the thioether linker may enhance stability compared to ethers .

- Amino Groups (): Amino substituents (e.g., 3-hydroxypropylamino) enable hydrogen bonding, critical for kinase or receptor interactions .

- Trifluoropropyl () : Fluorine atoms improve metabolic stability and membrane permeability .

Biological Activity

The compound 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.85 g/mol. The structure features a purine base modified with thioether and chlorobenzyl groups, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in nucleic acid metabolism, which could be beneficial in cancer therapy.

Antitumor Activity

A study conducted by evaluated the anticancer properties of similar purine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. The specific derivative discussed here was noted for its enhanced potency compared to other analogs.

Antimicrobial Effects

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising antimicrobial profile .

Enzyme Inhibition Studies

Research focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound exhibited competitive inhibition with a Ki value indicating strong binding affinity . This suggests its potential use in developing antifolate drugs for cancer treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.